Cas no 28784-90-9 (1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]-)

1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]- structure
28784-90-9 structure
Product Name:1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]-
CAS No:28784-90-9
MF:C30H36N2
MW:424.620247840881
CID:1436544
PubChem ID:1715662
Update Time:2025-04-20

1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]-
    • 1-(4-pentylphenyl)-N-[4-[(4-pentylphenyl)methylideneamino]phenyl]methanimine
    • 28784-90-9
    • AA-516/33243018
    • N-(4-pentylbenzylidene)-N-{4-[(4-pentylbenzylidene)amino]phenyl}amine
    • Inchi: 1S/C30H36N2/c1-3-5-7-9-25-11-15-27(16-12-25)23-31-29-19-21-30(22-20-29)32-24-28-17-13-26(14-18-28)10-8-6-4-2/h11-24H,3-10H2,1-2H3/b31-23+,32-24+
    • InChI Key: GPRHCWAVIORMGD-QBRCKEFASA-N
    • SMILES: N(/C1C=CC(=CC=1)/N=C/C1C=CC(=CC=1)CCCCC)=C\C1C=CC(=CC=1)CCCCC

Computed Properties

  • Exact Mass: 424.28808
  • Monoisotopic Mass: 424.287849157g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 467
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.4
  • Topological Polar Surface Area: 24.7Ų

Experimental Properties

  • PSA: 24.72

1,4-Benzenediamine, N,N'-bis[(4-pentylphenyl)methylene]- Related Literature

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